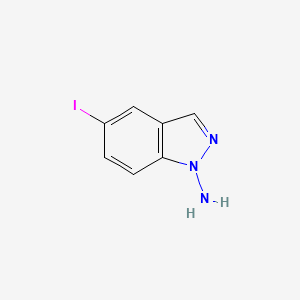![molecular formula C13H9NO3 B14854811 5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)
5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE is an organic compound that features a benzodioxole moiety fused to a pyridine ring with an aldehyde functional group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Pyridine Ring Construction: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Aldehyde Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBOXYLIC ACID.
Reduction: 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-METHANOL.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: It can be used in the development of organic electronic materials.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzodioxole moiety can interact with hydrophobic pockets, while the aldehyde group can form covalent bonds with nucleophilic residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-BENZODIOXOL-5-YL)-2-BUTANONE: Shares the benzodioxole moiety but differs in the functional group and overall structure.
3,4-METHYLENEDIOXYCINNAMALDEHYDE: Similar in having a benzodioxole moiety and an aldehyde group but differs in the carbon chain length and position of the aldehyde.
Uniqueness
5-(2H-1,3-BENZODIOXOL-5-YL)PYRIDINE-3-CARBALDEHYDE is unique due to the combination of the benzodioxole and pyridine rings, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C13H9NO3 |
|---|---|
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-7-9-3-11(6-14-5-9)10-1-2-12-13(4-10)17-8-16-12/h1-7H,8H2 |
InChI-Schlüssel |
JTCTYUHFPVKHLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CC(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)

